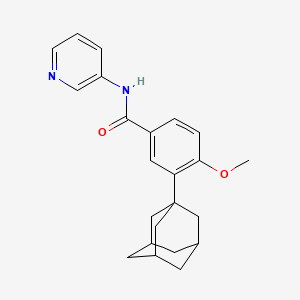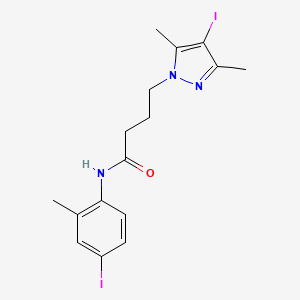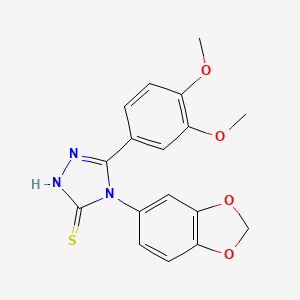![molecular formula C19H16N2O6S2 B11484512 2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11484512.png)
2-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound consists of a benzothiophene core, which is a sulfur-containing heterocycle, linked to an oxadiazole ring and a trimethoxyphenyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione typically involves multi-step organic reactions One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids The benzothiophene core can be synthesized via palladium-catalyzed cross-coupling reactions or through the cyclization of appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the trimethoxyphenyl group or the benzothiophene core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles/nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and sensors.
Mechanism of Action
The mechanism of action of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Compounds with similar benzothiophene cores but different substituents.
Oxadiazole derivatives: Compounds with oxadiazole rings and varying functional groups.
Trimethoxyphenyl derivatives: Compounds containing the trimethoxyphenyl group with different core structures.
Uniqueness
The uniqueness of 3-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1H-1-benzothiophene-1,1-dione lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C19H16N2O6S2 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-benzothiophene 1,1-dioxide |
InChI |
InChI=1S/C19H16N2O6S2/c1-24-13-8-11(9-14(25-2)17(13)26-3)18-20-21-19(27-18)28-15-10-29(22,23)16-7-5-4-6-12(15)16/h4-10H,1-3H3 |
InChI Key |
FXCNUMSNEBCAOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)SC3=CS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (2-methoxy-5-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]sulfamoyl}phenoxy)acetate](/img/structure/B11484442.png)
![5-[(4-Chloro-3,5-dimethylphenoxy)methyl]-3-{4-[(2-chlorophenyl)methoxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11484443.png)
![Acetamide, 2-[[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio]-N,N-di(2-propenyl)-](/img/structure/B11484446.png)
![1-[(4-Bromo-3-methoxyphenyl)sulfonyl]-4-mesitylpiperazine](/img/structure/B11484454.png)
![{3-[(4-Methoxyphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}(morpholin-4-yl)methanone](/img/structure/B11484458.png)
![1,3-dimethyl-8-(4-methylphenyl)-7-(thiophen-2-yl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11484462.png)
![1-(morpholin-4-ylmethyl)-3'-(4-propoxyphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11484463.png)


![3-(2-chlorobenzyl)-6-(4-methoxyphenyl)-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11484484.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]benzamide](/img/structure/B11484496.png)
![7-Bromo-2,3-di(2-thienyl)pyrido[2,3-b]pyrazine](/img/structure/B11484502.png)
